Mapenterol hydrochloride

概述

描述

马彭特罗 (盐酸盐) 是一种化学化合物,以其作为 β2-肾上腺素受体激动剂的作用而闻名。 它主要用于科学研究,并在化学、生物学、医药和工业等多个领域应用 .

准备方法

合成路线和反应条件

马彭特罗 (盐酸盐) 的合成涉及多个步骤。 一种常见方法包括 4-氨基-3-氯-5-三氟甲基苯与 1,1-二甲基丙胺反应,然后加入盐酸生成盐酸盐 . 反应条件通常涉及控制温度和特定溶剂,以确保最终产品的纯度和收率。

工业生产方法

马彭特罗 (盐酸盐) 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用工业级试剂和设备,以大批量生产该化合物。 质量控制措施的实施是为了确保产品的稳定性和纯度 .

化学反应分析

反应类型

马彭特罗 (盐酸盐) 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化形成不同的氧化产物。

还原: 可以进行还原反应以修饰化合物中存在的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应

主要生成产物

从这些反应中形成的主要产物取决于使用的特定条件和试剂。 例如,氧化可能会产生各种氧化衍生物,而取代反应可能会产生一系列取代化合物 .

科学研究应用

Veterinary Medicine

Growth Promotion in Livestock

Mapenterol hydrochloride is used as an illicit feed additive to enhance growth in livestock. It promotes muscle development while reducing fatty tissue deposition, thereby improving the lean meat-to-fat ratio in animals. The application method typically involves adding the compound to animal feed, with dosages varying based on the type of livestock and their health status.

Outcomes

- Increased muscle mass

- Decreased fat deposition

- Enhanced feed efficiency

Pharmaceutical Research

Reference Standard in Drug Development

In pharmaceutical research, this compound serves as a reference standard for various applications, including:

- Quality control

- Method validation

- Stability studies

The compound's role in product development is critical for ensuring compliance with regulatory standards during the filing of Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs).

Outcomes

- Successful development and validation of pharmaceutical products

- Assurance of product quality and stability

Toxicology and Forensic Science

Detection of Drug Residues

this compound is utilized in toxicology for detecting multiple drug residues in livestock. It serves as a standard in Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, allowing for the identification and quantification of drug residues in biological samples such as synovial fluids.

Case Study Example

A study demonstrated the effectiveness of using this compound as a reference standard in GC-MS for the simultaneous detection of β2-agonists in bovine urine. The isotopic dilution method was employed to prepare calibration curves, resulting in high recovery percentages for various β2-agonists, including Mapenterol.

| Analytical Method | Detection Limit | Recovery Rate |

|---|---|---|

| GC-MS | 20 ng/mL | 85% - 95% |

Safety and Toxicological Profile

This compound exhibits stability under normal conditions but can undergo hydrolysis under extreme pH conditions. Toxicological studies indicate that it has no significant carcinogenic effects; however, it can cause skin and eye irritation.

| Toxicity Parameter | Result |

|---|---|

| LD50 (oral, rat) | 1.320 - 6.690 mg/kg |

| Skin irritation | Causes irritation |

| Eye irritation | Serious eye irritation |

| Mutagenicity (Ames test) | Not mutagenic |

作用机制

马彭特罗 (盐酸盐) 通过与 β2-肾上腺素受体结合发挥作用,β2-肾上腺素受体是 G 蛋白偶联受体家族的一部分。 结合后,它激活受体,导致一系列细胞内事件,最终导致各种生理反应。 β2-肾上腺素受体的激活会导致支气管扩张、心率加快以及与交感神经系统相关的其他影响 .

相似化合物的比较

类似化合物

克伦特罗: 另一种用于研究和医药的 β2-肾上腺素受体激动剂。

沙丁胺醇: 通常用作治疗哮喘的支气管扩张剂。

独特性

马彭特罗 (盐酸盐) 由于其特定的化学结构而具有独特性,与其他 β2-肾上腺素受体激动剂相比,它提供了独特的结合亲和力和药理作用。 它独特的特性使其在研究中具有价值,有助于理解 β2-肾上腺素受体相互作用的细微差别以及开发新的治疗剂 .

生物活性

Mapenterol hydrochloride is a β2-adrenoceptor agonist primarily used in research settings, particularly in the fields of pharmacology and veterinary medicine. This compound exhibits significant biological activity that influences various physiological processes, particularly in the respiratory system. This article provides a detailed overview of its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.

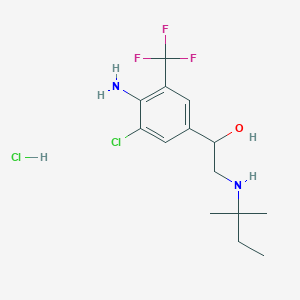

- Chemical Name: this compound

- CAS Number: 54238-51-6

- Molecular Formula: C14H20ClF3N2O·HCl

- Molecular Weight: 361.23 g/mol

This compound acts primarily as a selective agonist for β2-adrenergic receptors. Upon binding to these receptors, it activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels within cells. This cascade results in various physiological responses:

- Bronchodilation: Relaxation of bronchial smooth muscle, making it beneficial for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

- Increased Mucociliary Clearance: Enhances the clearance of mucus from the respiratory tract.

- Vasodilation: May induce vasodilation in certain vascular beds, contributing to improved blood flow.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Bronchodilatory Effects: Studies have shown that Mapenterol effectively reduces airway resistance and improves lung function in animal models of asthma .

- Cardiovascular Effects: While primarily targeting the lungs, β2 agonists can also influence heart rate and contractility, although these effects are generally less pronounced compared to β1 agonists .

- Metabolic Effects: Activation of β2 receptors is associated with increased lipolysis and glycogenolysis, potentially impacting metabolic rates .

Case Studies

-

Respiratory Function Improvement:

A study involving asthmatic models demonstrated that administration of this compound resulted in significant improvements in forced expiratory volume (FEV1) and peak expiratory flow rate (PEFR), indicating enhanced airway patency . -

Veterinary Applications:

In veterinary medicine, Mapenterol has been utilized for its bronchodilatory effects in horses suffering from exercise-induced pulmonary hemorrhage (EIPH). Clinical trials indicated that horses treated with Mapenterol showed improved performance metrics during races . -

Toxicology Studies:

Limited studies on the toxicity of this compound suggest that while it is generally well-tolerated at therapeutic doses, excessive doses can lead to adverse effects such as tachycardia and hypokalemia. Proper handling and dosage are emphasized to mitigate these risks .

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetics Overview

| Parameter | Value |

|---|---|

| Half-Life | Approximately 3 hours |

| Bioavailability | Variable |

| Metabolism | Hepatic |

| Excretion | Renal |

属性

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJSGOMCMMDPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538091 | |

| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54238-51-6, 1325559-18-9 | |

| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mapenterol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1325559-18-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。